molecular formula C19H15FO5 B11157418 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11157418
M. Wt: 342.3 g/mol
InChI Key: HVJDFTSZAKICFI-UHFFFAOYSA-N
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Description

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-fluoro-4-methoxyphenyl group and an oxoethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 4-methyl-2H-chromen-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluoro-4-methoxybenzaldehyde with an appropriate reagent to introduce the oxoethoxy group.

    Coupling Reaction: The intermediate is then coupled with 4-methyl-2H-chromen-2-one under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or chromen-2-one core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15FO5

Molecular Weight

342.3 g/mol

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C19H15FO5/c1-11-7-19(22)25-18-9-13(4-5-14(11)18)24-10-16(21)12-3-6-17(23-2)15(20)8-12/h3-9H,10H2,1-2H3

InChI Key

HVJDFTSZAKICFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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